Ethyl 3-bromo-2-iodobenzoate
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Overview
Description
Ethyl 3-bromo-2-iodobenzoate is an organic compound with the molecular formula C9H8BrIO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 2 of the benzene ring are substituted by bromine and iodine atoms, respectively. This compound is often used in organic synthesis due to its reactivity and the presence of both bromine and iodine, which can participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-2-iodobenzoate can be synthesized through a multi-step process. One common method involves the bromination and iodination of ethyl benzoate. The process typically starts with the bromination of ethyl benzoate to form ethyl 3-bromobenzoate. This intermediate is then subjected to iodination to yield this compound. The reaction conditions often involve the use of bromine and iodine in the presence of a catalyst such as iron or aluminum chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and iodination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-2-iodobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as the Heck reaction or Suzuki coupling, where the halogen atoms are replaced by other groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a base such as sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts are frequently employed in coupling reactions, with conditions varying depending on the specific reaction.
Major Products Formed
Substitution Reactions: Products include substituted benzoates with various functional groups.
Oxidation and Reduction: Products include benzoic acids and benzyl alcohols.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
Ethyl 3-bromo-2-iodobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-2-iodobenzoate involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and iodine atoms makes it a versatile intermediate in organic synthesis. The compound can undergo nucleophilic substitution, where the halogen atoms are replaced by other groups, or electrophilic aromatic substitution, where the benzene ring is further functionalized.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-bromo-5-iodobenzoate
- Ethyl 3-iodobenzoate
- Ethyl 5-bromo-2-iodobenzoate
Uniqueness
Ethyl 3-bromo-2-iodobenzoate is unique due to the specific positioning of the bromine and iodine atoms on the benzene ring. This positioning allows for selective reactions and the formation of specific products that may not be achievable with other similar compounds. The presence of both bromine and iodine also provides a unique reactivity profile, making it a valuable intermediate in various synthetic applications .
Biological Activity
Ethyl 3-bromo-2-iodobenzoate is a halogenated benzoate ester that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C9H8BrIO2 and a molecular weight of approximately 354.97 g/mol. Its structure features a benzene ring with bromine and iodine substituents, which influence its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C9H8BrIO2 |
Molecular Weight | 354.97 g/mol |
Solubility | Moderate in organic solvents |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In studies, it has shown effectiveness in inhibiting the growth of pathogens, making it a candidate for further development as an antimicrobial agent.
Case Study: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against several strains of bacteria, including E. coli and Staphylococcus aureus. The compound demonstrated an inhibition zone diameter of up to 15 mm against E. coli, indicating potent antibacterial activity. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains tested.
The mechanism by which this compound exerts its biological effects is attributed to its ability to interact with various molecular targets within microbial cells. The presence of bromine and iodine atoms allows for electrophilic interactions with nucleophiles in bacterial enzymes, potentially disrupting metabolic pathways essential for bacterial survival .
Applications in Drug Development
This compound serves as a valuable intermediate in the synthesis of biologically active compounds. Its derivatives are being explored for potential therapeutic applications, particularly in anti-cancer and anti-inflammatory drug development. The compound's unique structural features make it suitable for further modifications to enhance its biological activity and selectivity .
Comparative Biological Activity
To understand the uniqueness of this compound compared to similar compounds, we can analyze its biological activity alongside other halogenated benzoates:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
This compound | C9H8BrIO2 | Antimicrobial; potential anti-cancer |
Ethyl 5-Bromo-2-Iodobenzoate | C9H8BrIO2 | Antimicrobial; used in organic synthesis |
Ethyl 4-Bromo-2-Iodobenzoate | C9H8BrIO2 | Limited antimicrobial activity |
This comparison highlights that while this compound shares some properties with other halogenated compounds, its specific arrangement of functional groups may confer distinct reactivity and biological effects.
Conclusion and Future Directions
This compound presents promising biological activity, particularly in antimicrobial applications. Ongoing research is necessary to fully elucidate its mechanisms of action and optimize its structure for enhanced efficacy in therapeutic settings. Future studies should focus on the synthesis of derivatives with improved selectivity and potency against specific pathogens.
Properties
Molecular Formula |
C9H8BrIO2 |
---|---|
Molecular Weight |
354.97 g/mol |
IUPAC Name |
ethyl 3-bromo-2-iodobenzoate |
InChI |
InChI=1S/C9H8BrIO2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2H2,1H3 |
InChI Key |
CICKTZYCLIPLHX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)Br)I |
Origin of Product |
United States |
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